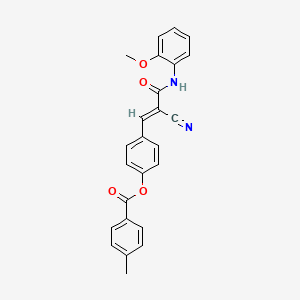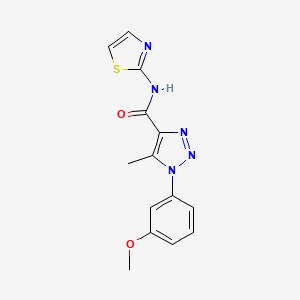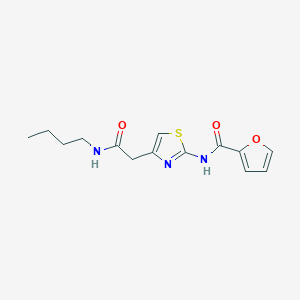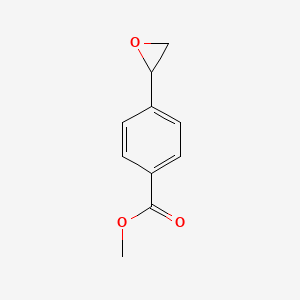![molecular formula C14H13N3O B2689904 N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-35-9](/img/structure/B2689904.png)
N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of the compound N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide is the Epidermal Growth Factor Receptor (EGFR), specifically the EGFR mutants L858R, T790M, and V948R . EGFR is a transmembrane protein that is involved in cell growth and differentiation. Mutations in EGFR are often associated with various types of cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with its target, the EGFR mutants, by forming a complex . This interaction is irreversible and results in the inhibition of the transferase activity of the EGFR mutants . The inhibition of EGFR mutants prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound this compound affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it prevents the activation of downstream signaling pathways such as the PI3K/AKT and the RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways by this compound can lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR mutants and the suppression of downstream signaling pathways . This leads to the inhibition of cell proliferation and survival, which can result in the suppression of tumor growth .
Méthodes De Préparation
The synthesis of N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidine and 3-bromophenylprop-2-enamide.
Coupling Reaction: The 2-methylpyrimidine is coupled with 3-bromophenylprop-2-enamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Analyse Des Réactions Chimiques
N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or phenyl rings are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation.
Applications De Recherche Scientifique
N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide can be compared with other pyrimidine derivatives, such as:
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
4-methylpyrimidin-2-ylsulfamoylphenyl derivatives: Studied for their anti-inflammatory and analgesic properties.
Pyrimidine-based kinase inhibitors: Used in cancer therapy for their ability to inhibit specific kinases.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-3-14(18)17-12-6-4-5-11(9-12)13-7-8-15-10(2)16-13/h3-9H,1H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKWNFWTTRJTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2689830.png)

![1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689833.png)


[(3-methylthiophen-2-yl)methyl]amine](/img/structure/B2689838.png)

![N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide](/img/structure/B2689841.png)


